molecular formula C8H15NO2S B13345695 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid

Cat. No.: B13345695
M. Wt: 189.28 g/mol
InChI Key: QALPHEZOPUZBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is characterized by the presence of an amino group, a propanoic acid moiety, and a 2-methylthiolan ring, making it a unique structure in the realm of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-methylthiolan-2-yl derivatives and their subsequent reaction with amino acids under specific conditions . The reaction conditions often include refluxing the reactants in a suitable solvent at elevated temperatures for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylthiolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methylthiolan-2-yl)propanoic acid is unique due to the presence of the 2-methylthiolan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

3-amino-3-(2-methylthiolan-2-yl)propanoic acid

InChI

InChI=1S/C8H15NO2S/c1-8(3-2-4-12-8)6(9)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

QALPHEZOPUZBFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.